![molecular formula C8H7BrN2S B2579397 4-Bromo-6-ethylthieno[2,3-d]pyrimidine CAS No. 1257854-93-5](/img/structure/B2579397.png)
4-Bromo-6-ethylthieno[2,3-d]pyrimidine
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Overview
Description
4-Bromo-6-ethylthieno[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1257854-93-5 . It has a molecular weight of 243.13 . The compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-6-ethylthieno[2,3-d]pyrimidine is 1S/C8H7BrN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-6-ethylthieno[2,3-d]pyrimidine are not available, pyrimidines in general can undergo a variety of reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones can lead to the formation of various pyrimidine derivatives .Physical And Chemical Properties Analysis
4-Bromo-6-ethylthieno[2,3-d]pyrimidine is a powder in its physical form . It has a molecular weight of 243.13 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antimicrobial Agents
The thienopyrimidine scaffold, which includes “4-Bromo-6-ethylthieno[2,3-d]pyrimidine”, is frequently used in the development of antimicrobial agents .
Antifungal Agents
Thienopyrimidines are also used in the creation of antifungal agents . These compounds can inhibit the growth of fungi, providing potential treatments for fungal infections.
Treatment of Viral Infections
Thienopyrimidines have been studied for the treatment of viral infections . They can potentially inhibit the replication of viruses, offering a promising avenue for antiviral drug development.
Treatment of Bone Diseases
Compounds with a thienopyrimidine structure have been used in the treatment of bone diseases, including osteoporosis . They can potentially promote bone growth and inhibit bone resorption.
Parkinson’s Disease Treatment
Thienopyrimidines have been used as adenosine A2A receptor antagonists for the treatment of Parkinson’s disease . By blocking these receptors, they can potentially alleviate the symptoms of Parkinson’s disease.
Anti-HIV Agents
Thienopyrimidines have been studied as potential anti-HIV agents . They can potentially inhibit the replication of HIV, providing a potential treatment for HIV/AIDS.
Immunosuppressive Agents
Thienopyrimidines have been used as immunosuppressive agents . They can potentially suppress the immune response, which can be beneficial in the treatment of autoimmune diseases and in organ transplantation.
Anticancer Agents
Thienopyrimidines, including “4-Bromo-6-ethylthieno[2,3-d]pyrimidine”, have been studied for their anticancer properties . They can potentially inhibit the growth of cancer cells and induce apoptosis, offering a promising avenue for cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes, including protein kinases (pks) . PKs play a crucial role in cell proliferation and differentiation, and their mutations can lead to oncogenesis .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as pks, inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Thienopyrimidine derivatives are known to affect several signal transduction pathways, which can lead to metastasis and drug resistance .
Result of Action
The inhibition of pks by thienopyrimidine derivatives can lead to changes in cellular communication, potentially affecting the progression of diseases like cancer .
properties
IUPAC Name |
4-bromo-6-ethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACOJRDNSCYXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-ethylthieno[2,3-d]pyrimidine |
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